molecular formula C13H13N3OS B1451679 [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine CAS No. 1082802-45-6

[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine

Cat. No.: B1451679
CAS No.: 1082802-45-6
M. Wt: 259.33 g/mol
InChI Key: XSLXUYDZXQPGHX-UHFFFAOYSA-N
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Description

[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine: is a chemical compound belonging to the class of imidazothiazoles, which are heterocyclic compounds containing both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine typically involves the following steps:

  • Formation of the Imidazole Ring: : This can be achieved through the cyclization of an appropriate precursor containing both the imidazole and thiazole moieties.

  • Introduction of the Methoxyphenyl Group: : This is usually done through a substitution reaction where the methoxyphenyl group is introduced at the 4-position of the imidazole ring.

  • Introduction of the Aminomethyl Group:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining precise control over temperature, pressure, and reaction times to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce nitro groups to amines or to reduce other functional groups.

  • Substitution: : Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

This compound is unique compared to other similar compounds due to its specific structural features and potential applications. Similar compounds include other imidazothiazoles and their derivatives, which may have different biological activities and uses.

Properties

IUPAC Name

[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-17-10-4-2-9(3-5-10)12-11(8-14)16-6-7-18-13(16)15-12/h2-7H,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLXUYDZXQPGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 2
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 3
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 4
Reactant of Route 4
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 5
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Reactant of Route 6
[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine

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